(E)-N-(2,4-dimethoxypyrimidin-5-yl)-2-phenylethene-1-sulfonamide
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Overview
Description
(E)-N-(2,4-dimethoxypyrimidin-5-yl)-2-phenylethene-1-sulfonamide is an organic compound that features a pyrimidine ring substituted with methoxy groups at the 2 and 4 positions, a phenylethene moiety, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(2,4-dimethoxypyrimidin-5-yl)-2-phenylethene-1-sulfonamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as 2,4-dimethoxybenzaldehyde and urea under acidic or basic conditions.
Introduction of the Phenylethene Moiety: The phenylethene group can be introduced via a Heck coupling reaction between a suitable aryl halide and an alkene in the presence of a palladium catalyst.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(2,4-dimethoxypyrimidin-5-yl)-2-phenylethene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to modify the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.
Scientific Research Applications
(E)-N-(2,4-dimethoxypyrimidin-5-yl)-2-phenylethene-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: It can be explored as a potential drug candidate due to its structural features that may interact with biological targets.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.
Material Science: Its unique structure may be utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-N-(2,4-dimethoxypyrimidin-5-yl)-2-phenylethene-1-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the phenylethene moiety may engage in π-π interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
(E)-N-(2,4-dimethoxypyrimidin-5-yl)-2-phenylethene-1-sulfonamide: can be compared with other sulfonamide derivatives and pyrimidine-based compounds.
Sulfanilamide: A simpler sulfonamide with antibacterial properties.
Pyrimethamine: A pyrimidine derivative used as an antimalarial drug.
Uniqueness
The uniqueness of this compound lies in its combination of a pyrimidine ring, phenylethene moiety, and sulfonamide group, which together confer distinct chemical and biological properties not found in simpler analogs.
Properties
IUPAC Name |
(E)-N-(2,4-dimethoxypyrimidin-5-yl)-2-phenylethenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4S/c1-20-13-12(10-15-14(16-13)21-2)17-22(18,19)9-8-11-6-4-3-5-7-11/h3-10,17H,1-2H3/b9-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABKRFTMYCPXKBC-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1NS(=O)(=O)C=CC2=CC=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=NC(=NC=C1NS(=O)(=O)/C=C/C2=CC=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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